Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3 . It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate has been described in a one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates .Molecular Structure Analysis
The molecular weight of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is 243.34 g/mol . The InChI code is 1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a solid or liquid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Bioactive Molecules
This compound is used as an intermediate in the synthesis of various bioactive molecules. Its structure is versatile, allowing for modifications that can lead to the development of new pharmaceuticals .
PROTAC Development
The piperidine ring in the compound serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). These are molecules designed to induce the degradation of specific proteins, which is a promising approach in targeted therapy .
Glutaminyl Cyclase Inhibition
Researchers have utilized this compound in the preparation of inhibitors for human glutaminyl cyclase. This enzyme is implicated in several pathological conditions, including Alzheimer’s disease, making these inhibitors valuable for therapeutic research .
Tuberculosis Treatment Research
The compound has been involved in studies related to Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. It’s part of research efforts aimed at understanding and disrupting the bacterium’s survival mechanisms under hypoxic conditions .
Organic Synthesis Intermediates
Due to its reactive functional groups, this compound is a valuable intermediate in organic synthesis. It can be transformed into a variety of other compounds, which are then used in further chemical reactions and syntheses .
Material Science
In material science, this compound’s derivatives are explored for their potential use in creating new materials with desirable properties, such as increased durability or specific conductivity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Mechanism of Action
Mode of Action
The mode of action of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with its targets, leading to changes in their function
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate . These factors can include pH, temperature, and the presence of other compounds.
properties
IUPAC Name |
tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPWHPCCUXESFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384182 | |
Record name | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
CAS RN |
156185-63-6 | |
Record name | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-(3-hydroxypropyl)tetrahydro-1(2h)-pyridinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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